molecular formula C23H24N2O6 B1663238 2-[[2-[2-(4-Methoxyanilino)-2-oxoethyl]-1-oxo-5-isoquinolinyl]oxy]propanoic acid ethyl ester CAS No. 868224-58-2

2-[[2-[2-(4-Methoxyanilino)-2-oxoethyl]-1-oxo-5-isoquinolinyl]oxy]propanoic acid ethyl ester

Cat. No. B1663238
M. Wt: 424.4 g/mol
InChI Key: CFQXBSFRUQKYQA-UHFFFAOYSA-N
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Description

“2-[[2-[2-(4-Methoxyanilino)-2-oxoethyl]-1-oxo-5-isoquinolinyl]oxy]propanoic acid ethyl ester” is a type of isoquinoline . The molecular formula is C23H24N2O6, with an average mass of 424.447 Da and a mono-isotopic mass of 424.16344 Da .


Molecular Structure Analysis

The InChI string of the molecule is InChI=1S/C23H24N2O6/c1-4-30-23(28)15(2)31-20-7-5-6-19-18(20)12-13-25(22(19)27)14-21(26)24-16-8-10-17(29-3)11-9-16/h5-13,15H,4,14H2,1-3H3,(H,24,26) . This provides a detailed description of the molecule’s structure, including the connectivity, tautomeric states, isotopic atoms, stereochemistry, and electronic charge .


Physical And Chemical Properties Analysis

The compound has a net charge of 0 . More detailed physical and chemical properties such as boiling point, melting point, solubility, and spectral data are not available in the sources I have access to.

Scientific Research Applications

  • Organic Synthesis and Chemical Reactions :

    • A study by Bonanomi and Palazzo (1977) explored the reaction between 1H-indazol-3-ol and ethyl chloroacetate, yielding various esters including those similar in structure to the compound . The study discussed the mechanism of formation and ring enlargement of indazole to tetrahydroquinazoline (Bonanomi & Palazzo, 1977).
    • Ukrainets et al. (2006) synthesized and examined properties of related compounds like 4-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, providing insights into the structural and functional aspects of such molecules (Ukrainets, Sidorenko, Gorokhova, & Shishkina, 2006).
  • Molecular Structure Analysis :

    • In 2019, Baba et al. conducted a study on the crystal structure of a compound similar to our molecule of interest. The study offers detailed insights into the molecular arrangement and interactions, enhancing understanding of such compounds’ physical and chemical properties (Baba, Hayani, Hökelek, Kaur, Jasinski, Sebbar, & Kandri Rodi, 2019).
  • Novel Compound Synthesis :

    • Research by Kirchner et al. (1993) investigated new derivatives of aminooxyacetic acid, which are structurally related to our compound. These derivatives were tested for their ability to inhibit ethylene formation in plants, indicating potential applications in agricultural or biological research (Kirchner, Schmidt, Jung, & Rademacher, 1993).

properties

IUPAC Name

ethyl 2-[2-[2-(4-methoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O6/c1-4-30-23(28)15(2)31-20-7-5-6-19-18(20)12-13-25(22(19)27)14-21(26)24-16-8-10-17(29-3)11-9-16/h5-13,15H,4,14H2,1-3H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFQXBSFRUQKYQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[2-[2-(4-methoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[[2-[2-(4-Methoxyanilino)-2-oxoethyl]-1-oxo-5-isoquinolinyl]oxy]propanoic acid ethyl ester
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2-[[2-[2-(4-Methoxyanilino)-2-oxoethyl]-1-oxo-5-isoquinolinyl]oxy]propanoic acid ethyl ester
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2-[[2-[2-(4-Methoxyanilino)-2-oxoethyl]-1-oxo-5-isoquinolinyl]oxy]propanoic acid ethyl ester
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2-[[2-[2-(4-Methoxyanilino)-2-oxoethyl]-1-oxo-5-isoquinolinyl]oxy]propanoic acid ethyl ester
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2-[[2-[2-(4-Methoxyanilino)-2-oxoethyl]-1-oxo-5-isoquinolinyl]oxy]propanoic acid ethyl ester
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2-[[2-[2-(4-Methoxyanilino)-2-oxoethyl]-1-oxo-5-isoquinolinyl]oxy]propanoic acid ethyl ester

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